4-Chloro-N-phenylpicolinamide

Vue d'ensemble

Description

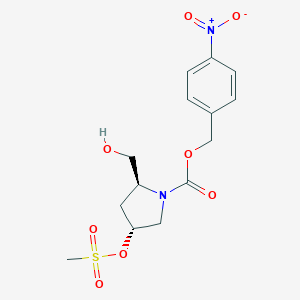

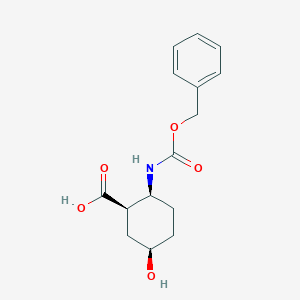

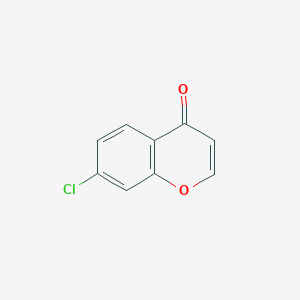

4-Chloro-N-phenylpicolinamide is a chemical compound with the IUPAC name 4-chloro-N-phenyl-2-pyridinecarboxamide . It has a molecular weight of 232.67 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-N-phenylpicolinamide is represented by the InChI code1S/C12H9ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) . This indicates that the molecule is composed of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.

Applications De Recherche Scientifique

Synthesis and Structural Characterisation

4-Chloro-N-phenylpicolinamide has been investigated for its potential in catalysis, coordination chemistry, and as a component of molecular devices. Notably, its synthesis has been achieved through the reaction of picolinic acid with thionyl chloride, leading to the creation of chlorinated products like 4-chloro-N-alkyl-N-phenylpicolinamides (Devi et al., 2015).

Role in Synthesis of Biologically Active Compounds

The compound 4-(4-aminophenoxy)-N-propylpicolinamide, derived from 4-chloro-N-phenylpicolinamide, serves as an important intermediate in synthesizing various biologically active compounds. It plays a crucial role in developing small molecule inhibitors for cancer treatment, highlighting its importance in pharmaceutical chemistry (Xiong et al., 2018).

Amination in Derivatives

Investigations into the amination of 4-chloro-2-phenylquinoline derivatives, related to 4-chloro-N-phenylpicolinamide, have been conducted. These studies focus on understanding the effects of different amide solvents on the amination process, which is vital for creating a wide range of chemical products (Tsai et al., 2008).

Development of Positive Allosteric Modulators

Research has also been focused on developing positive allosteric modulators of metabotropic glutamate receptor 4 using derivatives of 4-chloro-N-phenylpicolinamide. These studies are significant in neuroscience and pharmacology, as they contribute to the understanding and treatment of neurological disorders (Engers et al., 2011).

Radioligand Development for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging, using 4-chloro-N-phenylpicolinamide derivatives, has been explored. This research is pivotal in medical imaging and neurological research, providing insights into receptor expression and pharmacokinetics in the brain (Kil et al., 2014).

Antitumor Applications

4-Chloro-N-phenylpicolinamide has been utilized in synthesizing compounds with antitumor properties. Its derivatives are being explored for their potential in treating various cancers, underscoring its significance in oncology research (Jian-wen, 2012).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

As a research chemical, it may be used in various organic synthesis reactions as an intermediate . .

Result of Action

The molecular and cellular effects of 4-Chloro-N-phenylpicolinamide’s action are currently unknown . As a research chemical, its effects may vary depending on the context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-N-phenylpicolinamide . .

Propriétés

IUPAC Name |

4-chloro-N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCAWSPZTRRBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296950 | |

| Record name | 4-Chloro-N-phenylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-phenylpicolinamide | |

CAS RN |

133928-61-7 | |

| Record name | 4-Chloro-N-phenylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)

![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)

![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)